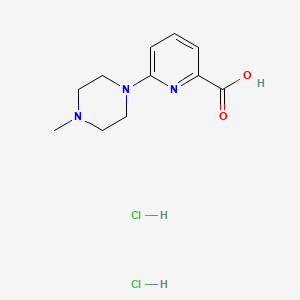
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2 and a molecular weight of 294.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 6-chloronicotinic acid with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
- 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
- 6-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique position of the carboxylic acid group in this compound contributes to its distinct properties and applications .
Biologische Aktivität
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS No. 1423035-04-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H17Cl2N3O2
- Molecular Weight: 294.18 g/mol
- IUPAC Name: 6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid; hydrochloride
- SMILES Notation: CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl
The primary mechanism of action for this compound involves its inhibition of protein kinases, particularly casein kinase 2 (CK2). This compound binds to the ATP-binding site of CK2, thus preventing substrate phosphorylation, which is crucial for various cellular processes including cell proliferation and survival.
Enzymatic Inhibition
Research indicates that this compound exhibits potent inhibitory activity against CK2, with implications for cancer therapy. The inhibition of CK2 has been linked to reduced cell growth in various cancer cell lines, suggesting potential applications in oncology.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of several cancer cell lines. For instance, it has shown an IC50 value indicating effective inhibition in specific cancer models, although precise values vary across studies.
Case Studies and Experimental Data
A study focused on the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the piperazine moiety could enhance biological activity. The presence of specific substituents on the pyridine ring can also influence the potency against cancer cells .
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | CK2 | <100 | |
| Similar Compound A | FGFR1 | <50 | |
| Similar Compound B | Aurora Kinase | <200 |
Applications in Drug Discovery
The compound serves as a versatile scaffold in drug discovery, particularly for developing new inhibitors targeting various kinases involved in cancer progression. Its ability to modulate enzyme activity makes it a candidate for further development in therapeutic applications.
Eigenschaften
CAS-Nummer |
1423035-04-4 |
|---|---|
Molekularformel |
C11H16ClN3O2 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;/h2-4H,5-8H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
SZNVEZUMIATHJG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















